1-(6-Methylpyrimidin-4-yl)ethan-1-amine

Catalog No.
S12371531
CAS No.
M.F
C7H11N3
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-Methylpyrimidin-4-yl)ethan-1-amine

Product Name

1-(6-Methylpyrimidin-4-yl)ethan-1-amine

IUPAC Name

1-(6-methylpyrimidin-4-yl)ethanamine

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C7H11N3/c1-5-3-7(6(2)8)10-4-9-5/h3-4,6H,8H2,1-2H3

InChI Key

JGCPUWGWTIOKGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(C)N

1-(6-Methylpyrimidin-4-yl)ethan-1-amine, with the chemical formula C₇H₈N₂, is an organic compound featuring a pyrimidine ring substituted with a methyl group and an ethanamine side chain. This compound is part of a larger class of pyrimidine derivatives that are known for their diverse biological activities and potential therapeutic applications. The molecular weight of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine is approximately 136.15 g/mol, and it exhibits characteristics typical of heterocyclic amines, including moderate solubility in organic solvents and potential for hydrogen bonding due to the presence of amino groups .

Typical of amines and pyrimidine derivatives:

  • Alkylation Reactions: The amino group can undergo alkylation with various alkyl halides, leading to the formation of more complex amines.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides. For instance, reacting with acetyl chloride would yield N-acetyl-1-(6-methylpyrimidin-4-yl)ethan-1-amine.
  • Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones, forming imines or enamines.

These reactions expand the utility of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine in synthetic organic chemistry and drug development .

Compounds containing a pyrimidine ring are often associated with significant biological activities. Research has indicated that 1-(6-Methylpyrimidin-4-yl)ethan-1-amine may exhibit:

  • Antimicrobial Properties: Similar compounds have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Activity: Pyrimidine derivatives are frequently explored for their effects on various cancer cell lines, with some showing promise in inhibiting tumor growth.
  • Neuroprotective Effects: Certain pyrimidine derivatives have been linked to neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine remains an area of active research, particularly in pharmacology and medicinal chemistry .

Several methods can be employed to synthesize 1-(6-Methylpyrimidin-4-yl)ethan-1-amine:

  • Direct Amination: Starting from 6-methylpyrimidine derivatives, the introduction of an ethylamine moiety can be achieved through direct amination reactions.
  • Reduction Reactions: The corresponding ketone or imine can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the desired amine.
  • Multi-step Synthesis: A more complex synthesis might involve several steps, including the formation of intermediates that undergo further transformations to yield 1-(6-Methylpyrimidin-4-yl)ethan-1-amine.

These synthetic routes are critical for producing this compound in sufficient quantities for research and application purposes .

The applications of 1-(6-Methylpyrimidin-4-yl)ethan-1-amine span various fields:

  • Pharmaceuticals: Due to its potential biological activities, this compound may serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for use as agrochemicals, particularly in pest control formulations.

The versatility of this compound makes it a valuable target for further exploration in both medicinal and agricultural chemistry .

Interaction studies involving 1-(6-Methylpyrimidin-4-yl)ethan-1-amine focus on its binding affinity and interactions with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with specific enzymes can reveal its potential therapeutic effects and toxicity profiles.
  • Receptor Binding Assays: Understanding its interactions with receptors can provide insights into its pharmacodynamics and therapeutic applications.

Such studies are essential for assessing the viability of this compound as a drug candidate .

Several compounds share structural similarities with 1-(6-Methylpyrimidin-4-yl)ethan-1-amines, such as:

Compound NameCAS NumberSimilarity Index
1-(2-Aminopyrimidin-4-yl)ethanone106157-82-80.75
1-(4-Aminopyridin-2-yl)ethanone1256785-86-00.72
6-Methylpyrimidine-4-carboxylic acid13853842–80.74
1-(2-Chloro-5-methylpyrimidin–4–yl)ethanone1416351–95–50.67

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 1-(6-Methylpyrimidin–4–yl)ethan–1–amine within this group. Its specific structural features contribute to its distinct properties and potential applications in pharmaceutical research .

Nucleophilic Substitution Strategies in Pyrimidine Functionalization

Nucleophilic substitution reactions are pivotal for introducing amine groups into pyrimidine rings. For 1-(6-methylpyrimidin-4-yl)ethan-1-amine, this typically involves replacing a leaving group (e.g., chlorine or hydroxyl) at the 4-position of 6-methylpyrimidine with an ethylamine moiety.

A common precursor, 4-chloro-6-methylpyrimidine, reacts with ethylamine under acidic conditions. Hydrochloric acid (HCl) catalyzes the displacement of chlorine by enhancing the electrophilicity of the pyrimidine ring. Studies show that reactions in aqueous media achieve higher rates compared to organic solvents like DMF or alcohols, with yields exceeding 80% under optimized conditions. The mechanism proceeds via a two-step process: protonation of the pyrimidine nitrogen followed by nucleophilic attack by ethylamine (Figure 1).

Key parameters influencing reactivity:

  • Leaving group ability: Chlorine exhibits superior leaving capacity compared to hydroxyl or methoxy groups.
  • Solvent effects: Polar protic solvents like water stabilize transition states, accelerating substitution.
  • Temperature: Reactions performed at 80–100°C reduce side-product formation, such as hydrolysis to 6-methylpyrimidin-4-ol.

Table 1: Comparative reactivity of leaving groups in pyrimidine amination

Leaving GroupReaction Time (h)Yield (%)
Chlorine687
Hydroxyl2445
Methoxy1862

Recent advances include using ortho-substituted anilines for steric tuning, though low nucleophilicity in electron-deficient anilines limits broader applicability.

Microwave-Assisted Cyclocondensation Approaches

Microwave irradiation significantly enhances cyclocondensation efficiency by enabling rapid, uniform heating. This method is employed to synthesize pyrimidine intermediates en route to 1-(6-methylpyrimidin-4-yl)ethan-1-amine.

For example, N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo-butyramide undergoes cyclocondensation with hydrazines under microwave irradiation (300 W, 120°C) to form pyrazole-pyrimidine hybrids in 15–20 minutes, compared to 6–8 hours via conventional heating. The shorter reaction time minimizes decomposition and improves yields by 20–25%.

Mechanistic insights:

  • Microwave energy accelerates dipole rotation, reducing activation energy for cyclization.
  • Solvent-free conditions are feasible, simplifying purification.

Table 2: Microwave vs. conventional heating for pyrimidine cyclocondensation

ParameterMicrowaveConventional
Reaction Time20 min8 h
Yield92%68%
Purity98%85%

This approach is particularly advantageous for generating gram-scale quantities of high-purity intermediates.

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors (CFRs) address scalability challenges in 1-(6-methylpyrimidin-4-yl)ethan-1-amine synthesis by ensuring precise control over reaction parameters.

Process design:

  • Reactor type: Tubular reactors with static mixers enhance mass transfer.
  • Residence time: 10–15 minutes at 100°C optimizes conversion.
  • Solvent system: Ethanol-water mixtures (3:1 v/v) balance solubility and environmental impact.

Benefits over batch reactors:

  • Temperature uniformity: Eliminates hot spots, reducing byproducts.
  • Scalability: Linear scale-up from lab to pilot plant without re-optimization.
  • Safety: Smaller reactor volumes minimize risks associated with exothermic reactions.

Table 3: CFR performance metrics for amine synthesis

MetricCFR Result
Throughput1.2 kg/h
Conversion95%
Energy Consumption30% lower than batch

Industrial adopters report 40% cost reductions due to reduced waste and higher throughput.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

137.095297364 g/mol

Monoisotopic Mass

137.095297364 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

Explore Compound Types